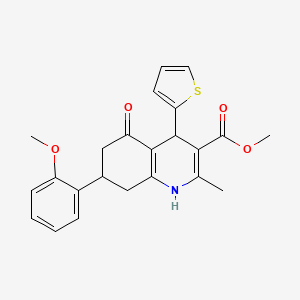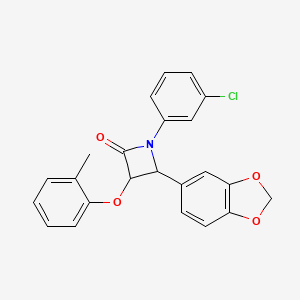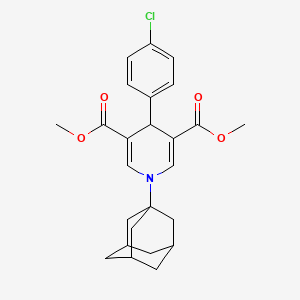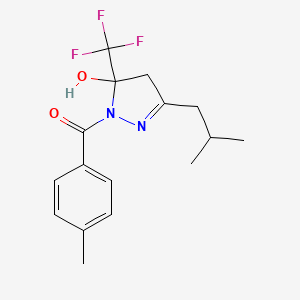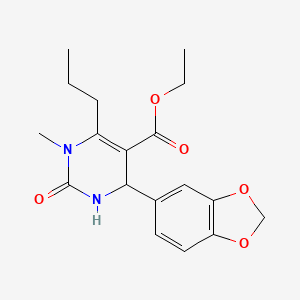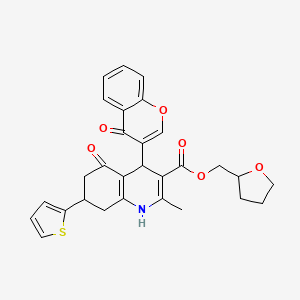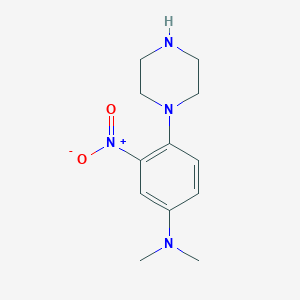
N,N-dimethyl-3-nitro-4-(1-piperazinyl)aniline
描述
N,N-dimethyl-3-nitro-4-(1-piperazinyl)aniline, also known as DPNA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPNA is a yellow crystalline powder that is soluble in organic solvents, and it is commonly used as a fluorescent probe for the detection of reactive oxygen species in biological systems. In
作用机制
The mechanism of action of N,N-dimethyl-3-nitro-4-(1-piperazinyl)aniline involves its reaction with ROS, specifically hydrogen peroxide (H2O2) and peroxynitrite (ONOO-). This compound undergoes a reaction with H2O2 that results in the formation of a highly fluorescent compound, while its reaction with ONOO- results in the formation of a non-fluorescent compound. This allows for the selective detection of H2O2 in the presence of other ROS, and it provides a quantitative measure of ROS levels in biological samples.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in biological systems. It has been used in a variety of cell types, including neuronal cells, cancer cells, and immune cells, and has been shown to be effective in detecting ROS in these systems. This compound has also been used in animal models to study the role of ROS in disease processes, and it has been shown to be effective in detecting ROS in vivo.
实验室实验的优点和局限性
One of the main advantages of N,N-dimethyl-3-nitro-4-(1-piperazinyl)aniline is its selectivity for H2O2 and ONOO-, which allows for the specific detection of these ROS in biological samples. This compound is also highly sensitive, with detection limits in the nanomolar range. However, one limitation of this compound is its relatively short half-life, which limits its use in long-term experiments. Additionally, this compound is sensitive to pH changes, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of N,N-dimethyl-3-nitro-4-(1-piperazinyl)aniline in scientific research. One area of interest is the development of new fluorescent probes that can detect other types of ROS, such as superoxide and hydroxyl radicals. Another area of interest is the use of this compound in the development of new therapeutic strategies for diseases that involve ROS, such as cancer and neurodegenerative diseases. Finally, the use of this compound in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), may provide new insights into the role of ROS in disease processes.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of ROS in biological systems. Its unique properties make it an effective fluorescent probe for the detection of H2O2 and ONOO-, and it has been used in a variety of cell types and animal models. While there are limitations to its use, this compound has significant potential for future research in the areas of disease diagnosis and therapy.
科学研究应用
N,N-dimethyl-3-nitro-4-(1-piperazinyl)aniline has been widely used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and they are involved in a variety of pathological conditions such as cancer, neurodegenerative diseases, and cardiovascular diseases. This compound is able to detect ROS by undergoing a specific chemical reaction that results in a change in its fluorescence properties. This makes this compound a valuable tool for studying the role of ROS in disease processes and for developing new therapeutic strategies.
属性
IUPAC Name |
N,N-dimethyl-3-nitro-4-piperazin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-14(2)10-3-4-11(12(9-10)16(17)18)15-7-5-13-6-8-15/h3-4,9,13H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIQCMCOHYSMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




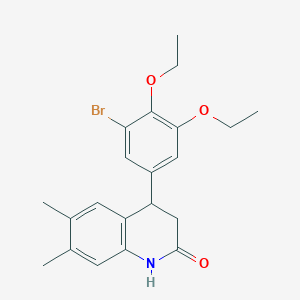
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3984263.png)
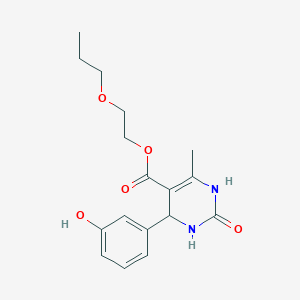
![1-[(mesityloxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984296.png)
